![molecular formula C8H9FN4O B2446410 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2169637-21-0](/img/structure/B2446410.png)
4-(5-Fluoropyrimidin-2-yl)piperazin-2-one
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Overview
Description
“4-(5-Fluoropyrimidin-2-yl)piperazin-2-one” is a compound that has gained interest among researchers due to its chemical and biological properties. It is expected to block the production of pyrimidine in the fungus that causes scedosporiosis .
Synthesis Analysis
The synthesis of this compound involves the creation of new pyrimidine-piperazine hybrid molecules . The synthesized compounds were characterized using 1HNMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular formula of “4-(5-Fluoropyrimidin-2-yl)piperazin-2-one” is C8H9FN4O. The InChI code is 1S/C14H16FN5/c15-11-9-17-14 (18-10-11)20-7-5-19 (6-8-20)13-3-1-12 (16)2-4-13/h1-4,9-10H,5-8,16H2 .Physical And Chemical Properties Analysis
The physical form of “4-(5-Fluoropyrimidin-2-yl)piperazin-2-one” is a powder . Its molecular weight is 196.185.Scientific Research Applications
1. Receptor Ligand Development
The compound has been explored in the development of receptor ligands. For instance, fluorination of related piperazine compounds has resulted in selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. This process significantly reduces the pKa of the compounds, influencing their oral absorption and bioavailability (Niel et al., 1999).
2. Anticancer and Cytotoxic Applications
Compounds structurally similar to 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one have shown promise in anticancer research. For example, certain substituted pyrimidine-piperazine-chromene and -quinoline conjugates exhibited significant anti-proliferative activities against human breast cancer cell lines and were also effective in molecular docking studies with active compounds against Bcl-2 protein (Parveen et al., 2017).
3. Serotonin Receptor Antagonists
N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, closely related to the query compound, have been synthesized as antagonists for serotonin 5-HT(1A) receptors. These have shown high brain uptake, slow brain clearance, and stability, making them potential candidates for the quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
4. Synthesis and Docking Studies
Piperazine-1-yl-1H-indazole derivatives, which are structurally similar, have been synthesized and characterized by spectral analysis. These compounds have shown significance in molecular docking studies, indicating their potential in medicinal chemistry applications (Balaraju et al., 2019).
5. Antimicrobial Activity
Compounds with structural similarities, such as N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant activity against various bacterial and fungal strains (Babu et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
A similar compound, functionalized 5-(4-arylpiperazin-1-yl)-n-arylpentanamides, has been identified as a selective ligand for theD3 dopamine receptor . This receptor plays a crucial role in the brain’s reward system and is a potential therapeutic target for substance use disorders .
Mode of Action
If it acts similarly to the aforementioned compound, it may bind to the d3 dopamine receptor, modulating its activity . This could potentially alter dopamine signaling, leading to changes in the reward system’s function .
Biochemical Pathways
If it interacts with the d3 dopamine receptor, it would likely influence thedopaminergic pathways in the brain . These pathways are involved in various functions, including movement, behavioral motivations, and learning .
Result of Action
If it acts on the D3 dopamine receptor, it could potentially alter dopamine signaling, leading to changes in the functions regulated by the dopaminergic pathways .
properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN4O/c9-6-3-11-8(12-4-6)13-2-1-10-7(14)5-13/h3-4H,1-2,5H2,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKTUNMGPFTYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyrimidin-2-yl)piperazin-2-one |
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